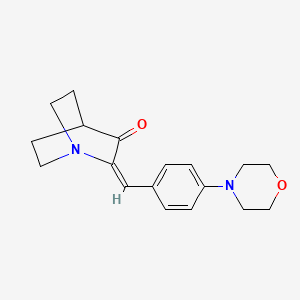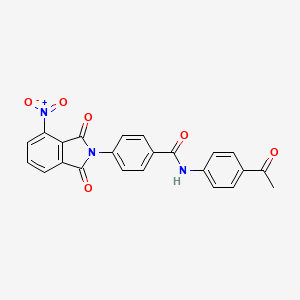![molecular formula C20H22Cl2O3 B6022800 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene](/img/structure/B6022800.png)
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene, also known as ADDB, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, this compound has been shown to inhibit the activity of the viral protease, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In viruses, this compound has been shown to inhibit viral replication, leading to a decrease in viral load. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
实验室实验的优点和局限性
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene has several advantages for use in lab experiments, including its low toxicity and high potency. However, it also has some limitations, including its poor solubility in water and its tendency to degrade over time.
未来方向
There are several future directions for the study of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene. One potential direction is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another potential direction is the development of new insecticides and fungicides based on this compound for use in agriculture. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in environmental science.
合成方法
The synthesis of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene involves the reaction of 2,4-dichlorophenol with allyl bromide in the presence of potassium carbonate to produce 2-(4-allyl-2-methoxyphenoxy)phenol. This intermediate compound is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate to produce this compound.
科学研究应用
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to have anticancer and antiviral properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, this compound has been studied for its potential use in the removal of pollutants from water and soil.
属性
IUPAC Name |
1,3-dichloro-2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O3/c1-3-7-15-10-11-18(19(14-15)23-2)24-12-4-5-13-25-20-16(21)8-6-9-17(20)22/h3,6,8-11,14H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSYOPNZQGQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)

![ethyl (4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6022760.png)
![(2-{[3-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6022762.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6022774.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)
![2-{[3-cyano-6-(2,4-dimethoxyphenyl)-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B6022787.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6022794.png)
![N-(4-chlorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6022798.png)
